molecular formula C19H27N3O B2846151 N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide CAS No. 1210733-61-1

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide

Katalognummer B2846151
CAS-Nummer: 1210733-61-1
Molekulargewicht: 313.445
InChI-Schlüssel: HJRWFICRGRAWFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, the compound has also been studied for its potential therapeutic applications in scientific research.

Wirkmechanismus

MXE's mechanism of action involves blocking the activity of the NMDA receptor in the brain, which leads to a dissociative state characterized by altered perception, thought, and emotion. This is similar to the effects of other dissociative drugs, such as ketamine and PCP.
Biochemical and Physiological Effects:
MXE has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its euphoric effects. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and urinary retention.

Vorteile Und Einschränkungen Für Laborexperimente

MXE has several advantages for use in scientific research. It is relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for researchers. It also has a high potency and a long duration of action, which allows for more efficient and effective experiments. However, MXE also has several limitations, including its potential for abuse and its lack of selectivity for the NMDA receptor.

Zukünftige Richtungen

There are several future directions for research on MXE. One potential area of study is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of research could focus on developing more selective NMDA receptor antagonists that have fewer side effects and a lower potential for abuse. Additionally, more research is needed to better understand the long-term effects of MXE use and its potential for addiction.

Synthesemethoden

MXE can be synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced with sodium borohydride to form the corresponding amine, which is subsequently reacted with methyl 3-phenylpropyl ketone to form the final product.

Wissenschaftliche Forschungsanwendungen

MXE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and synaptic plasticity, and its dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-22(14-8-11-17-9-4-2-5-10-17)15-18(23)21-19(16-20)12-6-3-7-13-19/h2,4-5,9-10H,3,6-8,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRWFICRGRAWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC=CC=C1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.